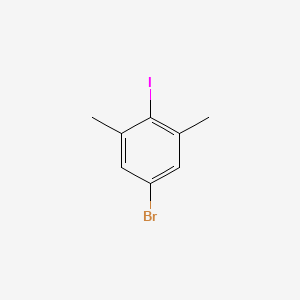

5-Bromo-2-iodo-M-xylene

Overview

Description

Synthesis Analysis

The synthesis of halogenated xylenes, such as 5-bromo-m-xylene, can be achieved through various methods. For instance, a novel synthetic route to 5-bromo-m-xylene is described, which may involve protonation and subsequent reactions . Although the exact method for synthesizing 5-Bromo-2-iodo-m-xylene is not provided, similar synthetic strategies could potentially be applied, such as halogenation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of halogenated xylenes can be inferred from studies on similar compounds. For example, the crystal structures of bromo- and iodo- derivatives of benzene compounds have been analyzed, showing features like hydrogen bonding and (\pi)–(\pi) interactions . These structural insights can be extrapolated to understand the molecular geometry and intermolecular interactions that 5-Bromo-2-iodo-m-xylene might exhibit.

Chemical Reactions Analysis

The chemical reactivity of bromo-substituted xylenes can be complex. For instance, 2-Bromo-m-xylene can undergo selective oxidation to form different products depending on the reaction conditions . Similarly, 5-Bromo-1,3-dimethyluracil reacts with xylene to yield aryl-substituted uracils, indicating that bromo-substituted compounds can participate in electrophilic aromatic substitution reactions . These findings suggest that 5-Bromo-2-iodo-m-xylene could also undergo various chemical transformations, potentially leading to a range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated xylenes can be deduced from experimental and computational studies. For example, the vibrational spectra and electronic properties of 3-bromo-o-xylene have been characterized using spectroscopic techniques and density functional theory (DFT) calculations . These methods could be applied to 5-Bromo-2-iodo-m-xylene to determine its vibrational modes, electronic transitions, and molecular electrostatic potential, which are important for understanding its reactivity and interactions with other molecules.

Scientific Research Applications

-

Organic Syntheses and Reactions

- Field : Organic Chemistry

- Application : 5-Bromo-2-iodo-M-xylene (5BIMX) has been employed as a crucial reagent in organic syntheses and reactions, playing a pivotal role in the development of novel compounds .

- Methods : The precise mechanism of action of 5-Bromo-2-iodo-M-xylene remains incompletely understood, but it is believed to function as a Lewis acid. This involves the formation of a complex between the compound and the substrate molecule, facilitating the desired reaction .

- Results : The outcomes of these reactions would depend on the specific reaction conditions and the other reagents used. Unfortunately, I couldn’t find specific quantitative data or statistical analyses .

-

Catalysis

- Field : Catalysis

- Application : 5BIMX’s catalytic abilities have been harnessed to accelerate various organic reactions .

- Methods : 5BIMX is thought to act as a catalyst, exerting its influence by accelerating the rate of the reaction at hand .

- Results : The results of these reactions would depend on the specific reaction conditions and the other reagents used. Unfortunately, I couldn’t find specific quantitative data or statistical analyses .

-

Preparation of Substituted 2,2′-bis (diphenylphosphanylmethyl)-1,1′-binaphthyl Derivatives

- Field : Organic Chemistry

- Application : 5-Bromo-m-xylene is used in the preparation of substituted 2,2′-bis (diphenylphosphanylmethyl)-1,1′-binaphthyl derivatives .

- Methods : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these reactions would depend on the specific reaction conditions and the other reagents used. Unfortunately, I couldn’t find specific quantitative data or statistical analyses .

-

Physicochemical Properties

- Field : Physical Chemistry

- Application : The physicochemical properties of 5-Bromo-2-iodo-M-xylene make it useful in various chemical reactions .

- Methods : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these reactions would depend on the specific reaction conditions and the other reagents used. Unfortunately, I couldn’t find specific quantitative data or statistical analyses .

-

Pharmacokinetics

- Field : Pharmacology

- Application : 5-Bromo-2-iodo-M-xylene may have potential applications in pharmacokinetics, the study of how an organism affects a drug .

- Methods : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these reactions would depend on the specific reaction conditions and the other reagents used. Unfortunately, I couldn’t find specific quantitative data or statistical analyses .

-

Druglikeness

- Field : Medicinal Chemistry

- Application : 5-Bromo-2-iodo-M-xylene may have potential applications in the field of drug discovery, particularly in assessing the “druglikeness” of new compounds .

- Methods : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these reactions would depend on the specific reaction conditions and the other reagents used. Unfortunately, I couldn’t find specific quantitative data or statistical analyses .

-

Physicochemical Properties

- Field : Physical Chemistry

- Application : The physicochemical properties of 5-Bromo-2-iodo-M-xylene make it useful in various chemical reactions .

- Methods : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these reactions would depend on the specific reaction conditions and the other reagents used. Unfortunately, I couldn’t find specific quantitative data or statistical analyses .

-

Pharmacokinetics

- Field : Pharmacology

- Application : 5-Bromo-2-iodo-M-xylene may have potential applications in pharmacokinetics, the study of how an organism affects a drug .

- Methods : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these reactions would depend on the specific reaction conditions and the other reagents used. Unfortunately, I couldn’t find specific quantitative data or statistical analyses .

-

Druglikeness

- Field : Medicinal Chemistry

- Application : 5-Bromo-2-iodo-M-xylene may have potential applications in the field of drug discovery, particularly in assessing the “druglikeness” of new compounds .

- Methods : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these reactions would depend on the specific reaction conditions and the other reagents used. Unfortunately, I couldn’t find specific quantitative data or statistical analyses .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . Protective measures include wearing suitable gloves, protective clothing, and eye protection .

properties

IUPAC Name |

5-bromo-2-iodo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIRLLZFIVAHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942856 | |

| Record name | 5-Bromo-2-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-iodo-M-xylene | |

CAS RN |

206559-43-5 | |

| Record name | 5-Bromo-2-iodo-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

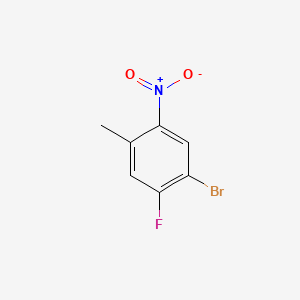

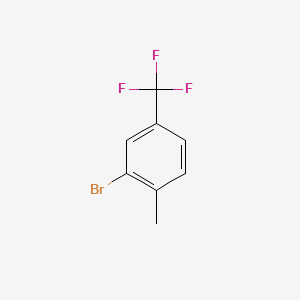

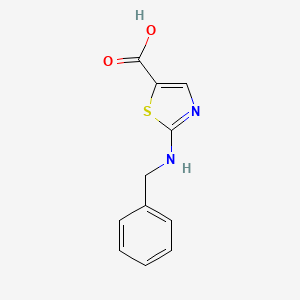

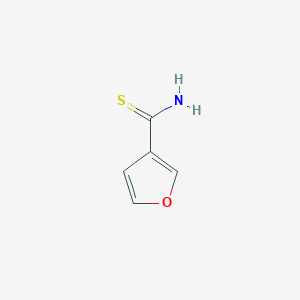

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)